2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile
Overview
Description
Mechanism of Action
Target of Action
1,2,4,5-Benzenetetraacetonitrile is a chemical compound that has been used in the construction of metal-organic frameworks (MOFs) with Zinc (Zn) ions . These MOFs are the primary targets of the compound and play a crucial role in the detection of iron (iii) ions and acetylacetone .
Mode of Action
The compound interacts with its targets by inducing various coordination modes in the BTEC 4− linkers, which are part of the MOFs . This interaction results in the formation of luminescent Zn (ii)-MOFs that can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity .
Biochemical Pathways
It is known that the compound plays a role in the construction of mofs, which are used in the detection of certain ions . The downstream effects of these pathways could include changes in the luminescence properties of the MOFs, thereby affecting their detection capabilities .
Pharmacokinetics
It is known that the compound has a high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the bioavailability of the compound, potentially affecting its efficacy in the construction of MOFs .
Result of Action
The molecular and cellular effects of 1,2,4,5-Benzenetetraacetonitrile’s action primarily involve the formation of luminescent Zn (ii)-MOFs . These MOFs can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity, demonstrating the compound’s effectiveness in this application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4,5-Benzenetetraacetonitrile. For instance, the compound’s solubility can affect its ability to interact with its targets and form MOFs . Additionally, the compound’s stability under various conditions, such as temperature and pH, can also impact its effectiveness .
Biochemical Analysis
Cellular Effects
The cellular effects of 1,2,4,5-Benzenetetraacetonitrile are also not well-documented. It’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It’s speculated that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1,2,4,5-Benzenetetraacetonitrile in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could explore any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
The synthesis of 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile typically involves the reaction of 2,4,5-tris(bromomethyl)benzene with sodium cyanide in the presence of a suitable solvent . The reaction conditions usually require a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile is widely used in scientific research, including:
Comparison with Similar Compounds
2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile can be compared with other multi-nitrile compounds, such as:
1,2,4,5-Benzenetetraacetonitrile: Similar structure but with four nitrile groups, offering different reactivity and applications.
4,4’-Biphenyldiacetonitrile: Contains two nitrile groups and a biphenyl core, used in different synthetic and industrial applications.
The uniqueness of this compound lies in its specific arrangement of nitrile groups, which provides distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-5-1-11-9-13(3-7-17)14(4-8-18)10-12(11)2-6-16/h9-10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSBFLCZMKZGKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CC#N)CC#N)CC#N)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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